REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].CN.[CH:13]([N:16](C(C)C)CC)(C)C>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH:16][CH3:13])[C:5]#[N:6]
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=CC1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was then partitioned between ethyl acetate (50 mL) and water (50 mL)
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Type
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WASH
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Details
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The organic layer was washed with brine (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Name
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Type
|
product
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Smiles
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ClC=1C=C(C#N)C=CC1NC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |